molecular formula C16H18O4 B8568160 Ethyl 4-hydroxy-1,1,6-trimethyl-2-oxo-naphthalene-3-carboxylate

Ethyl 4-hydroxy-1,1,6-trimethyl-2-oxo-naphthalene-3-carboxylate

Cat. No.: B8568160
M. Wt: 274.31 g/mol
InChI Key: BYAQCMHXCMIHEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-hydroxy-1,1,6-trimethyl-2-oxo-naphthalene-3-carboxylate is a useful research compound. Its molecular formula is C16H18O4 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

ethyl 1-hydroxy-4,4,7-trimethyl-3-oxonaphthalene-2-carboxylate

InChI

InChI=1S/C16H18O4/c1-5-20-15(19)12-13(17)10-8-9(2)6-7-11(10)16(3,4)14(12)18/h6-8,17H,5H2,1-4H3

InChI Key

BYAQCMHXCMIHEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2)C)C(C1=O)(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Concentrated H2SO4 (11.5 mL, 216 mmol) was added dropwise via addition funnel to stirred diethyl 2-(2-methyl-2-p-tolylpropanoyl)malonate (6.92 g, 21.6 mmol) at 0° C. The reaction mixture was stirred for 1.5 hours and then poured into a flask of ice, diluted with 200 mL of EtOAc, added to a separatory funnel, partitioned with water, washed 2 times with 75 mL of water, separated, dried over Na2SO4, and concentrated in vacuo to give the title compound (3.05 g) as a brown oil which was used without further purification. MS (m/z)=275 (M+H)+.
Name
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
6.92 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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